Aziridin-1-yl(5-methylisoxazol-3-yl)methanone
Description
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a heterocyclic compound combining an aziridine ring (a three-membered cyclic amine) with a 5-methylisoxazole moiety linked via a methanone group. The aziridine ring’s inherent ring strain confers high reactivity, making it a valuable scaffold in medicinal chemistry for covalent binding or targeted drug design . The 5-methylisoxazole group contributes to hydrogen bonding and π-π stacking interactions, often enhancing bioavailability and receptor affinity.
Properties
CAS No. |
21561-41-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
aziridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8-11-5)7(10)9-2-3-9/h4H,2-3H2,1H3 |
InChI Key |
POHBKYQPFADMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the reaction of aziridine with 5-methylisoxazole derivatives. One common method includes the reaction of aziridine with benzonitrile N-oxides under controlled conditions . The reaction is usually carried out in an ether solvent at low temperatures (around 0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include various amines, oximes, and substituted aziridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Applications
Aziridine derivatives, including aziridin-1-yl(5-methylisoxazol-3-yl)methanone, are valuable in organic synthesis due to their unique structural properties. The aziridine ring can be transformed into various functional groups through ring-opening reactions, making it a versatile building block in drug development.
1.1. Ring Opening Reactions
Aziridines can undergo ring-opening reactions to form more complex molecules. For instance, aziridinium ions can be generated from aziridines by treatment with electrophiles such as trimethylsilyl iodide, facilitating the introduction of nucleophiles and leading to the synthesis of biologically relevant compounds . This method has been successfully applied to create various alkaloids and drug candidates.
1.2. Synthesis of Anticancer Agents
Research has shown that aziridine-containing compounds exhibit promising anticancer activity. For example, derivatives of aziridine have been tested for selective cytotoxicity against cancer cell lines, demonstrating significant effectiveness compared to normal cells . The mechanism of action often involves alkylation of DNA and generation of reactive oxygen species, which contribute to their cytotoxic effects.
Biological Activities
The biological activities of this compound are primarily linked to its potential as an anticancer agent and its role in antimicrobial applications.
2.1. Anticancer Activity
Studies have highlighted the compound's ability to selectively target cancer cells while sparing normal cells. For instance, a specific aziridine derivative showed approximately six times greater cytotoxicity against lung cancer cells compared to normal lung cells . This selective activity underscores the compound's potential for developing targeted cancer therapies.
2.2. Antimicrobial Properties
Aziridine derivatives have also been investigated for their antimicrobial properties. The structural features of aziridines allow them to interact with bacterial cell membranes and inhibit growth effectively . The development of new aziridine-based compounds continues to be an area of active research, particularly in the context of rising antimicrobial resistance.
Case Studies and Research Findings
Several studies provide insight into the applications of this compound:
Mechanism of Action
The mechanism of action of aziridin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its cytotoxic effects, as it can disrupt cellular processes by modifying essential biomolecules . The compound’s molecular targets include enzymes and nucleic acids, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares Aziridin-1-yl(5-methylisoxazol-3-yl)methanone with structurally related methanone derivatives, focusing on substituents, pharmacological activity, and physicochemical properties:
Notes:
- Aziridine vs. Morpholinoethyl Groups: Aziridine’s ring strain and nucleophilic reactivity contrast with the morpholinoethyl group’s bulkier, oxygenated structure. For example, in cannabinoid derivatives, morpholinoethyl groups enhance CB1 receptor binding via hydrogen bonding, while aziridine may enable covalent interactions .
- Isoxazole vs. Pyrazole/Triazole : 5-Methylisoxazole offers metabolic stability compared to pyrazole or triazole derivatives, which are prone to oxidative degradation. However, triazole-containing compounds (e.g., Ligand 19 ) exhibit higher potency in anticancer assays due to enhanced π-stacking with kinase ATP pockets.
Structure-Activity Relationship (SAR) Insights
- For instance, replacing morpholinoethyl with aziridine in indole-derived cannabinoids could alter receptor binding kinetics.
- Electron-Withdrawing Groups : The 5-methylisoxazole’s electron-deficient aromatic system may reduce metabolic clearance compared to electron-rich thiophene or pyrazole derivatives .
Biological Activity
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant studies that highlight its therapeutic potential.
Structure and Properties
This compound features a three-membered aziridine ring fused with a 5-methylisoxazole moiety. The aziridine structure is known for its high reactivity, which can be leveraged in biological applications, particularly in the development of anticancer agents.
The biological activity of aziridine derivatives often involves several mechanisms:
- DNA Alkylation : Aziridine compounds can form covalent bonds with DNA, leading to the formation of DNA adducts. This can result in DNA damage and subsequent cell death .
- Reactive Oxygen Species (ROS) Generation : Some aziridine derivatives induce oxidative stress by generating ROS, which can disrupt cellular functions and promote apoptosis .
- Cell Cycle Arrest : Certain aziridine compounds have been shown to induce cell cycle arrest at specific phases, particularly the S phase, which is critical for DNA replication .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
- HeLa Cells : In vitro assays indicated that this compound significantly inhibited cell viability in HeLa cells, with an IC50 value comparable to established anticancer drugs like cisplatin .
- Ishikawa Cells : Similar cytotoxic effects were observed in Ishikawa endometrial adenocarcinoma cells, reinforcing the compound's potential as an anticancer agent .
Comparative Analysis of Biological Activity
A comparative study involving various aziridine derivatives highlighted that those containing chiral phosphine oxides exhibited superior biological activity compared to their non-chiral counterparts. The most effective compounds demonstrated IC50 values as low as 4.6 µM against cancer cell lines, showcasing their potency .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5 | HeLa | 6.4 | DNA alkylation, ROS generation |
| 7 | Ishikawa | 10.5 | Cell cycle arrest |
| Aziridin | A549 (lung) | 15.0 | Selective cytotoxicity |
Case Studies
- Cytotoxicity against A549 Cells : A study evaluated the selective cytotoxicity of aziridine derivatives against A549 lung cancer cells compared to normal MRC-5 cells. The most promising derivative showed six times greater cytotoxicity against cancer cells than normal cells, indicating a potential therapeutic window for cancer treatment .
- Mechanistic Insights : Further investigation revealed that aziridin derivatives induced bulky DNA adducts and were particularly effective in cells deficient in the nucleotide excision repair pathway, suggesting that these compounds could be used selectively in cancers with specific genetic vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
